molecular formula C22H18N2O7S2 B2640555 (Z)-5-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid CAS No. 681817-43-6

(Z)-5-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid

Cat. No.: B2640555
CAS No.: 681817-43-6
M. Wt: 486.51
InChI Key: VLUJJEZCUHQVPY-NVMNQCDNSA-N
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Description

The compound (Z)-5-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid is a structurally complex molecule featuring a benzodioxole moiety linked to a 4-oxo-2-thioxothiazolidine core via a methylene group. This core is further connected through a butanamido spacer to a 2-hydroxybenzoic acid moiety.

Properties

IUPAC Name

5-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O7S2/c25-15-5-4-13(10-14(15)21(28)29)23-19(26)2-1-7-24-20(27)18(33-22(24)32)9-12-3-6-16-17(8-12)31-11-30-16/h3-6,8-10,25H,1-2,7,11H2,(H,23,26)(H,28,29)/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUJJEZCUHQVPY-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC(=C(C=C4)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC(=C(C=C4)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-5-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticonvulsant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • IUPAC Name: 4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
  • Molecular Formula: C18H11NO6S2
  • Molecular Weight: 401.41 g/mol
  • CAS Number: 872696-45-2

Antimicrobial Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antimicrobial properties. For instance, related thiazolidinone derivatives have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. A notable study highlighted that certain derivatives of thiazolidinones inhibited Mur ligases (MurD and MurE), which are crucial for bacterial cell wall synthesis. This inhibition suggests potential applications in developing new antibiotics targeting resistant bacterial strains .

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin, specifically compound 4e, exhibit remarkable anticonvulsant properties. The compound was tested against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The results showed:

Parameter Value
ED50 (mg/kg)9.7
TD50 (mg/kg)263.3
Protective Index (TD50/ED50)27.1

These findings indicate a high protective index comparable to established antiepileptic drugs, suggesting that the compound may serve as a lead for further structural modifications aimed at enhancing its anticonvulsant activity .

The mechanism by which these compounds exert their effects appears to involve the inhibition of voltage-gated sodium channels (NaV1.1). This action is crucial as it helps stabilize neuronal excitability and prevent seizure activity. Molecular docking studies have been employed to elucidate the binding interactions between the compound and the NaV1.1 channel, providing insights into its potential as a therapeutic agent for epilepsy .

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    • A study demonstrated that derivatives similar to (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin showed significant antibacterial activity against strains such as E. coli and S. aureus, including MRSA strains .
  • Anticonvulsant Studies:
    • In a comparative study, compound 4e was found to outperform traditional antiepileptic drugs in terms of protective index while exhibiting lower neurotoxicity in animal models .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of compounds similar to (Z)-5-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid exhibit anti-inflammatory properties. For instance, leukadherin 1 (LA1), a related compound, has demonstrated efficacy in reducing leukocyte recruitment during acute peritonitis and mitigating renal ischemia/reperfusion injuries in murine models . This suggests potential applications in treating inflammatory diseases.

Antibacterial Properties

Compounds containing the benzo[d][1,3]dioxole moiety have shown inhibitory activity against bacterial ligases such as MurD and MurE. These enzymes are critical for bacterial cell wall synthesis, indicating that this compound could be explored as a lead compound for developing new antibacterial agents .

Cancer Therapeutics

The compound's structural features may contribute to anticancer activities. Studies on similar thiazolidine derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The specific mechanisms of action remain an area for further exploration.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compounds.

Case Studies

Study ReferenceFocusFindings
Anti-inflammatory effectsLA1 reduces leukocyte recruitment and neointimal thickening in animal models.
Antibacterial activityInhibition of Mur ligases indicates potential as an antibacterial agent.
Anticancer propertiesSimilar derivatives show promise in inhibiting cancer cell growth.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents/Modifications Biological Activity Key Findings Reference
Target Compound Thiazolidinone + benzodioxole Benzo[d][1,3]dioxole; butanamido linker Anticonvulsant (inferred) Structural similarity to 4e suggests NaV1.1 inhibition potential
Compound 4e () Thiazolidinone + benzodioxole N-substituted alkyl chain Anticonvulsant ED50 = 9.7 mg/kg; TD50/ED50 = 27.1
Compound 5b () Thiazolidinone + indole 3-Hydroxyphenyl; indole methylene Antibacterial/Antifungal Lead compound for antimicrobial development
(Z)-5-Benzylidene-2-(methylthio)thiazol-4(5H)-one () Thiazol-4-one + benzylidene Methylthio group; amino acid substituent Anticancer Optimized synthesis (K2CO3/ethanol)
4-[(5Z)-5-[[3-(4-Ethylsulfanylphenyl)... () Thiazolidinone + pyrimidine Ethylsulfanylphenyl; pyrido[1,2-a]pyrimidine Not specified Structural complexity suggests kinase or enzyme inhibition potential

Key Observations:

Substituent-Driven Activity :

  • Benzodioxole vs. Indole : The benzodioxole group in the target compound and 4e correlates with anticonvulsant activity, while indole-substituted analogs (e.g., 5b ) exhibit antimicrobial properties. This highlights how aromatic substituents dictate target selectivity .
  • Linker Modifications : The butanamido linker in the target compound may enhance solubility and bioavailability compared to shorter chains (e.g., methylene in 5b ) .

Mechanistic Insights :

  • NaV1.1 Inhibition : Compound 4e ’s anticonvulsant activity is attributed to NaV1.1 channel inhibition, a mechanism likely shared by the target compound due to structural homology .
  • Microbial Enzyme Targeting : Indole-containing derivatives () likely disrupt microbial cell wall synthesis or enzyme function, a divergent mechanism from sodium channel modulation .

Synthetic Optimization: Reaction Conditions: emphasizes potassium carbonate in ethanol as optimal for synthesizing benzylidene-thiazolidinone hybrids, a protocol applicable to the target compound’s synthesis .

Research Findings and Implications

  • Anticonvulsant Potential: The high protective index (TD50/ED50 = 27.1) of 4e underscores the therapeutic promise of benzodioxole-thiazolidinone hybrids. Molecular docking studies () suggest similar derivatives, including the target compound, could optimize binding to NaV1.1 .
  • Antimicrobial Applications : Indole-based analogs () demonstrate broad-spectrum activity, but their clinical translation requires addressing toxicity concerns absent in benzodioxole derivatives .
  • Synthetic Scalability: The use of mild bases (e.g., K2CO3) and polar solvents (ethanol) in analogous syntheses () supports scalable production of the target compound .

Q & A

Q. How can researchers validate the Z-configuration’s role in the compound’s bioactivity compared to the E-isomer?

  • Methodological Answer:
  • Synthesize both isomers via controlled reaction conditions (e.g., light exclusion for Z-isomer retention).
  • Compare bioactivity in parallel assays (e.g., IC50 in cancer cells).
  • Perform X-ray crystallography or NOESY NMR to confirm spatial arrangement and correlate with activity differences .

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